Phenoxyethanol

Descripción

Contextualization within Chemical Preservatives and Solvents

In academic research, phenoxyethanol is primarily recognized for its efficacy as a broad-spectrum antimicrobial preservative and a useful solvent. nih.govdrugbank.comatamanchemicals.com Its ability to inhibit the growth of a wide range of microorganisms, including Gram-negative and Gram-positive bacteria, yeasts, and molds, makes it valuable for preserving biological samples, reagents, and formulations used in various experiments and studies. drugbank.comatamanchemicals.comresearchgate.netmdpi.com This is particularly important in research areas such as microbiology, cell biology, and molecular biology, where maintaining the integrity of samples and preventing microbial contamination is crucial for accurate results.

Beyond its preservative role, this compound also serves as a solvent for various substances in research settings. nih.govdrugbank.comatamanchemicals.comfishersci.se Its properties allow it to dissolve compounds like cellulose (B213188) acetate (B1210297), dyes, inks, and resins, which can be relevant in studies involving material science, histology, and the preparation of various experimental media. fishersci.selerochem.eu Its use as a solvent can facilitate the incorporation of certain substances into experimental systems or aid in the extraction and purification processes.

Historical Perspectives and Evolution of Research Interest

The earliest documented mention of 2-phenoxyethanol (B1175444) in chemical literature dates back to 1894, with Ernst Roithner's work on ethylene (B1197577) oxide. acs.org Roithner described its synthesis through the reaction of ethylene oxide with phenol (B47542) in a basic medium. acs.org Two years later, William Henry Bentley, Edward Haworth, and William Henry Perkin, Jr. reported its preparation from sodium phenolate (B1203915) and ethylene chlorohydrin. acs.org This latter method, in a refined version, is still used for its industrial manufacture today. acs.org

Commercial availability of this compound as a cellulose acetate solvent began in the 1920s under the trademark "Phenyl cellosolve". atamanchemicals.comwikipedia.org This early application highlights its long-standing utility as a solvent. Research interest in this compound has evolved over time, initially focusing on its synthesis and basic chemical properties. As its antimicrobial properties became more apparent, research expanded into its effectiveness as a preservative. Early investigations into its mode of action were conducted in the 1950s and continued into the 1970s, revealing that its inhibitory and bactericidal activity involves several mechanisms, although these were not fully elucidated at the time. researchgate.net

The increasing awareness of the potential limitations or concerns associated with older preservatives, such as formaldehyde (B43269), has further fueled research into alternatives like this compound for various applications, including the preservation of anatomical specimens. ijrti.org

Contemporary Research Paradigms and Challenges

Contemporary research on this compound continues to explore its multifaceted properties and applications. Current paradigms include detailed investigations into its antimicrobial mechanisms, studies on its compatibility with other compounds in complex formulations, and the development of new applications. For instance, recent research has utilized RNA-seq and metabolomic analyses to demonstrate that this compound disrupts cell membrane integrity and influences essential metabolic pathways in certain bacteria, providing deeper insights into its mode of action. researchgate.net

Research also focuses on its use in specific scientific contexts, such as in aquaculture as an anesthetic for fish or in studies examining bacterial growth control and disinfection. nih.govatamanchemicals.comlerochem.eu The potential for this compound as a substitute for formaldehyde in anatomical preservation is another area of ongoing investigation, driven by the need for less toxic alternatives in laboratory and educational settings. ijrti.org

Despite its widespread use and established properties, research into this compound faces certain challenges. Ensuring its efficacy and stability within diverse and increasingly complex research formulations can be challenging. tristarintermediates.org Furthermore, while generally considered mild, research continues to explore its interactions with various cell types and potential effects, particularly in sensitive biological systems. nih.gov The need for detailed scientific studies to understand its full impact and optimize its use in various research applications remains a contemporary challenge. cosmeticsandtoiletries.com

Data on the prevalence of this compound as a preservative in certain product types can provide context for its significance in related research areas. For example, a study on cosmetic products on the Polish market found this compound to be the most common preservative, present in over 60% of the analyzed compositions. mdpi.com While this specific data pertains to cosmetics, it underscores the compound's broad acceptance and use, which can extend to research involving similar formulations or ingredients.

Table 1: Prevalence of this compound in Cosmetic Products (Example Data)

| Preservative | Percentage of Products |

| This compound | 60.9% |

| Sodium Benzoate | 42.2% |

| Potassium Sorbate | 35.7% |

| Benzyl Alcohol | 23.4% |

| Methylparaben | 10.2% |

Note: Data based on a study of cosmetic products on the Polish market mdpi.com. This table is illustrative of the prevalence of this compound in a specific product category and highlights its common use as a preservative, which can be relevant in research involving such formulations.

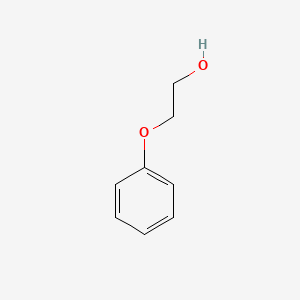

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDWFXQBSFUVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021976 | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

245.2 °C, Liquid; bp: 243 °C /2-Phenoxyethanol acetate/, 237.00 to 238.00 °C. @ 760.00 mm Hg | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

260 °F (127 °C) (Closed cup) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

24g/L at 20°C, Freely soluble in alcohol, ether, and sodium hydroxide, Soluble in ethanol, alkali, chloroform, 2.67 g/100 mL water, In water, 2.6X10+4 mg/L at 20 °C, 26700 mg/L @ 20 °C (exp) | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.1094 at 20 °C/20 °C, Bulk density: 9.2 lb/gal | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.8 (Air = 1) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.007 mm Hg at 25 °C | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

9004-78-8, 122-99-6 | |

| Record name | Ethoxylated phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIE492ZZ3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C, 11-13 °C | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Toxicological Research on Phenoxyethanol

In Vivo Toxicological Assessments

In vivo toxicological assessments of phenoxyethanol have been conducted to determine its potential effects following acute and repeated exposure through various routes, including oral, dermal, and inhalation.

Acute Toxicity Studies

Acute toxicity studies are designed to evaluate the effects of a single, high-dose exposure to a substance.

Acute oral toxicity studies have been performed in several species to determine the median lethal dose (LD50), which is the dose estimated to be lethal to 50% of the tested animal population.

In studies conducted on rats, the oral LD50 for this compound has been reported to be between 1,260 mg/kg and 1,840 mg/kg of body weight. acme-hardesty.com One study determined the oral LD50 in rats to be 1.30 ml/kg (equivalent to approximately 1,430 mg/kg). cir-safety.org Another study reported LD50 values of 1,840 mg/kg bw. globalso.comcarlroth.comdcfinechemicals.com For female rats, an LD50 of 1840 mg/kg bw was determined, while for males it was 4070 mg/kg bw, with a combined LD50 of 2740 mg/kg bw. europa.eu Clinical signs observed in these studies at high doses included lethargy, ataxia, and hyperpnea. cir-safety.org

In mice, a study involving doses ranging from 500 mg/kg to 3000 mg/kg resulted in mortalities at doses of 1000 mg/kg and higher. cir-safety.org Another study reported that all mice in a 4000 mg/kg group died within 8 hours of dosing. cir-safety.org

Acute Oral Toxicity of this compound

| Species | Strain | Sex | LD50 | Reference |

| Rat | Not Specified | Not Specified | 1260 mg/kg | acme-hardesty.com |

| Rat | Not Specified | Not Specified | 1840 mg/kg | globalso.comcarlroth.comdcfinechemicals.com |

| Rat | Not Specified | Male & Female | 1.30 ml/kg | cir-safety.org |

| Rat | Not Specified | Female | 1840 mg/kg bw | europa.eu |

| Rat | Not Specified | Male | 4070 mg/kg bw | europa.eu |

| Rat | Not Specified | Combined | 2740 mg/kg bw | europa.eu |

| Mouse | Not Specified | Not Specified | >1000 mg/kg | cir-safety.org |

The acute dermal toxicity of this compound has been evaluated in rats and rabbits.

In a study using CFY strain rats, the dermal LD50 for undiluted this compound was determined to be 13.0 ml/kg when applied under an occlusive patch for 24 hours. cir-safety.org Another source reports a dermal LD50 in rats of 14,422 mg/kg. acme-hardesty.comcarlroth.com In rabbits, a dermal LD50 of 2,000 mg/kg has been reported. dcfinechemicals.commultichemindia.com Another study in New Zealand White rabbits where 2.0 ml/kg of undiluted this compound was applied to the skin for 24 hours resulted in no systemic toxicity. cir-safety.org

Acute Dermal Toxicity of this compound

| Species | Strain | LD50 | Exposure Conditions | Reference |

| Rat | CFY | 13.0 ml/kg | Undiluted, 24h occlusive patch | cir-safety.org |

| Rat | Not Specified | 14,422 mg/kg | Not Specified | acme-hardesty.comcarlroth.com |

| Rabbit | Not Specified | 2,000 mg/kg | Not Specified | dcfinechemicals.commultichemindia.com |

| Rabbit | New Zealand White | >2.0 ml/kg | Undiluted, 24h application | cir-safety.org |

Data on the acute inhalation toxicity of this compound is limited. One source indicates an LC50 (lethal concentration, 50%) in rats of 1,000 mg/l for a 6-hour exposure. multichemindia.com Another study reported an LC50 of >1000 mg/m³ of air, following OECD Guideline 412. globalso.com

Acute Inhalation Toxicity of this compound

| Species | LC50 | Exposure Duration | Reference |

| Rat | 1,000 mg/l | 6 hours | multichemindia.com |

| Rat | >1000 mg/m³ | Not Specified | globalso.com |

Repeated Dose Toxicity Studies

Repeated dose toxicity studies are conducted to evaluate the effects of longer-term, repeated exposure to a substance.

Subchronic oral toxicity studies have been performed in rats. In one study, signs of toxicity included reduced body weights and an impaired ability to utilize feed. cir-safety.org Necropsy of surviving rats revealed increased liver, kidney, and thyroid weights. cir-safety.orgnih.gov Another study in rats identified the liver and kidneys as target organs, showing histopathological changes. nih.gov Rabbits have been identified as the most sensitive species to the hematotoxic effects of this compound in oral studies, with these effects being less pronounced in rats and mice. nih.gov

Subchronic Oral Toxicity Findings for this compound in Rats

| Effect | Observation | Reference |

| Body Weight | Reduced | cir-safety.org |

| Feed Utilization | Impaired | cir-safety.org |

| Organ Weights | Increased liver, kidney, and thyroid weights | cir-safety.orgnih.gov |

| Target Organs | Liver and Kidney (histopathological changes) | nih.gov |

Chronic Exposure Effects

Repeated dose toxicity of this compound has been evaluated in animal studies through various routes of administration, including oral, dermal, and inhalation. lorealdermatologicalbeauty.com A subchronic oral toxicity study in rats identified several signs of toxicity, such as reduced body weight and impaired feed utilization. cir-safety.orgnih.gov

In a 90-day study, rats exposed orally experienced effects on red blood cell parameters at high doses. unimi.it Similarly, a 90-day oral study in mice resulted in changes to red blood cell parameters, suggesting mild anemia. unimi.it In contrast, a 14-day inhalation study in rats showed no treatment-related systemic effects; the only reported outcome was local irritation of the respiratory system. unimi.it

Target Organ Systemic Toxicity Research

Research indicates that the liver is a target organ for this compound toxicity in animal models, particularly following oral exposure. nih.gov In a subchronic oral toxicity study, surviving rats exhibited increased liver weights. cir-safety.orgnih.gov Another 90-day oral study in mice revealed effects on the liver, including decreased concentrations of cholesterol and phospholipids. lorealdermatologicalbeauty.comunimi.it While systemic effects on the liver have been observed in animal studies, these occurred after oral exposure to high doses of this compound. unimi.it Some research also notes that this compound has been reported to be toxic to the liver in certain studies. epa.govnih.gov

Table 1: Summary of Hepatic System Effects from this compound Exposure

| Study Type | Species | Route of Exposure | Observed Effects | Citations |

|---|---|---|---|---|

| Subchronic Toxicity | Rats | Oral | Increased liver weights | cir-safety.orgnih.gov |

The renal system has also been identified as a target of this compound toxicity in animal studies. drugbank.com Following subchronic oral exposure in rats, increased kidney weights were observed during necropsy. cir-safety.orgnih.gov A 90-day oral toxicity study in rats also led to histopathological changes in the kidney and urinary bladder at high doses. unimi.it Furthermore, other reports have indicated that this compound can be toxic to the kidneys. epa.govnih.gov

Table 2: Summary of Renal System Effects from this compound Exposure

| Study Type | Species | Route of Exposure | Observed Effects | Citations |

|---|---|---|---|---|

| Subchronic Toxicity | Rats | Oral | Increased kidney weights | cir-safety.orgnih.gov |

Alterations to the hematopoietic system are a notable toxicological feature of this compound in animal studies. unimi.it Oral exposure studies have shown that rabbits are the most sensitive species to the hematotoxic effects of this compound. nih.gov A 10-day oral study in rabbits reported signs of hematotoxicity. unimi.it

In rats, subcutaneous treatment with this compound resulted in time- and dose-dependent decreases in red blood cell (RBC) levels, hemoglobin (HGB), and packed cell volume (PCV), along with an increased reticulocyte count. researchgate.net Administration of this compound in rats has been shown to cause a swelling of erythrocytes, followed by a decrease in red blood cells, total hemoglobin concentration, and packed cell volumes as hemolysis progresses. researchgate.net

Studies in mice have also shown changes in red blood cell parameters suggestive of mild anemia after a 90-day oral repeated dose toxicity study. unimi.it One dermal administration study in rabbits was associated with hematological effects at high doses. lorealdermatologicalbeauty.com

Table 3: Summary of Hematopoietic System Alterations from this compound Exposure

| Study Type | Species | Route of Exposure | Observed Effects | Citations |

|---|---|---|---|---|

| 10-Day Repeated Dose | Rabbits | Oral | Signs of hematotoxicity | unimi.it |

| Repeated Dose | Rats | Subcutaneous | Decreased RBC, HGB, and PCV; increased reticulocytes | researchgate.net |

| 90-Day Repeated Dose | Mice | Oral | Changes in red blood cell parameters (mild anemia) | unimi.it |

Research into the effects of this compound on the thyroid gland is limited but points to it being a potential target organ. In a subchronic oral toxicity study conducted on rats, increased thyroid weights were noted at necropsy in the surviving animals. cir-safety.orgnih.gov

Exposure to this compound has been associated with effects on the nervous system. Acute oral toxicity studies in animals have noted reactions such as lethargy, ataxia (a lack of voluntary coordination of muscle movements), hyperpnoea (increased depth and rate of breathing), and coma in rats, with lethargy and ataxia also observed in mice. cir-safety.org High-dose exposure in animal studies has been associated with neurological toxicity. russellorganics.com

In humans, reports have linked this compound exposure to headache and symptoms of intoxication, followed by diminished sensation and strength in the hands and fingers. researchgate.net More significantly, infant oral exposure to this compound can acutely affect nervous system function. switchnatural.com The FDA issued a warning for a specific nipple cream containing this compound, stating it could depress the central nervous system in breastfeeding infants, causing symptoms like a decrease in appetite, difficulty waking, and limpness of extremities. switchnatural.comhealthline.com

Respiratory Tract Irritation

Investigations into the potential for this compound to cause respiratory tract irritation have been conducted through inhalation studies. In a 14-day study, Wistar rats were exposed to liquid aerosols of this compound at nominal concentrations of 0, 40, 200, and 1000 mg/m³ europa.euunimi.it. The exposures were conducted for six hours per day, five days a week europa.euunimi.it. The primary finding of this study was the observation of local irritation in the respiratory system unimi.it. No systemic effects related to the treatment were reported in the study unimi.it. Special emphasis was placed on evaluating potential irritation effects within the respiratory tract europa.eu.

Table 1: Summary of Respiratory Tract Irritation Study

| Study Parameter | Details |

|---|---|

| Species | Wistar Rat europa.eu |

| Exposure Route | Inhalation (head/nose only) europa.eu |

| Test Substance | This compound (>99.9% purity) europa.eu |

| Concentrations | 0, 40, 200, 1000 mg/m³ (nominal) europa.euunimi.it |

| Duration | 6 hours/day, 5 days/week for 2 weeks europa.euunimi.it |

| Primary Finding | Local irritation of the respiratory system unimi.it |

Genotoxicity and Mutagenicity Investigations

The potential for this compound to induce genetic mutations or chromosomal damage has been evaluated through a comprehensive set of both in vitro and in vivo assays europa.eu.

A battery of in vitro tests has been conducted to assess the genotoxic potential of this compound. The compound was found to be non-mutagenic in the Ames bacterial reverse mutation assay, both with and without metabolic activation, at concentrations up to 5000 μ g/plate europa.euunimi.itcir-safety.org. Further studies in mammalian cells showed no evidence of mutagenic potential in a gene mutation test at the Hprt locus europa.euunimi.it. In tests for chromosomal damage, this compound did not show a clastogenic effect in structural chromosome aberration assays europa.euunimi.it.

A specific study evaluating the effects on human peripheral blood lymphocytes utilized the chromosomal aberration (CA) and micronucleus (MN) tests nih.govresearchgate.net. Lymphocyte cultures were treated with this compound concentrations of 12.5, 25, and 50 μg/mL nih.govresearchgate.net. The results showed no significant differences in chromosomal aberrations or micronuclei formation compared to the solvent control group, indicating that this compound did not exhibit clastogenic or aneugenic effects in this system nih.govresearchgate.net. However, a slight cytotoxic effect was noted at the higher concentrations of 25 and 50 μg/mL, as evidenced by a significant decrease in the mitotic index nih.govresearchgate.net.

Table 2: Summary of In Vitro Genotoxicity Assay Results for this compound

| Assay Type | Test System | Result |

|---|---|---|

| Gene Mutation | Ames Test (Bacteria) | Negative europa.euunimi.itcir-safety.org |

| Gene Mutation | Hprt Locus Assay (Mammalian Cells) | Negative europa.euunimi.it |

| Chromosomal Aberration | Mammalian Cells | Negative europa.euunimi.it |

| Chromosomal Aberration | Human Lymphocytes | Negative nih.govresearchgate.net |

| Micronucleus Test | Human Lymphocytes | Negative nih.govresearchgate.net |

To determine if genotoxic effects observed in vitro are expressed in a whole organism, several in vivo studies have been performed. This compound was found to be non-mutagenic in the mouse micronucleus test cir-safety.org. This finding was supported by further in vivo micronucleus and chromosome aberration tests conducted in both mice and rats, which showed no evidence of clastogenic potential europa.euunimi.it. Additionally, an Unscheduled DNA Synthesis (UDS) test, which measures DNA repair, was conducted in rats and showed no evidence of genotoxicity europa.euunimi.it. Based on the collective results of these in vivo assays, it has been concluded that this compound does not possess in vivo genotoxic potential europa.eu.

Table 3: Summary of In Vivo Genotoxicity Assay Results for this compound

| Assay Type | Test System | Result |

|---|---|---|

| Micronucleus Test | Mouse | Negative europa.euunimi.itcir-safety.org |

| Chromosome Aberration | Mouse, Rat | Negative europa.euunimi.it |

| Unscheduled DNA Synthesis (UDS) | Rat | Negative europa.euunimi.it |

Carcinogenicity Studies

The carcinogenic potential of this compound has been evaluated in long-term studies using rodent models. Two key carcinogenicity studies were conducted via the oral route in both rats and mice europa.euunimi.itlorealdermatologicalbeauty.com. In both of these studies, no carcinogenic effects were observed, and no neoplastic lesions were detected that were attributable to the administration of this compound europa.eulorealdermatologicalbeauty.com.

Table 4: Summary of Carcinogenicity Studies for this compound

| Species | Exposure Route | Result |

|---|---|---|

| Rat | Oral | No carcinogenic effects observed europa.euunimi.itlorealdermatologicalbeauty.com |

| Mouse | Oral | No carcinogenic effects observed europa.euunimi.itlorealdermatologicalbeauty.com |

Reproductive and Developmental Toxicity Research

The potential for this compound to cause birth defects has been investigated in teratogenicity studies. In a key study, undiluted this compound (>99% pure) was applied to the clipped skin of pregnant New Zealand White rabbits from day 6 through day 18 of gestation cir-safety.orgnih.gov. Dermal application produced significant maternal toxicity at the higher doses, evidenced by intravascular hemolysis of red blood cells and death in some animals nih.gov. Despite the maternal toxicity observed at these levels, examination of the fetuses revealed that this compound was not embryotoxic, fetotoxic, or teratogenic under the conditions of the study cir-safety.orgnih.gov.

Another study utilized the Frog Embryo Teratogenesis Assay: Xenopus (FETAX) to evaluate developmental toxicity researchgate.net. In this non-mammalian model, Xenopus laevis embryos were exposed to various concentrations of this compound researchgate.net. The results of this assay indicated a teratogenic index of 1.69, suggesting that this compound represented a teratogenic risk in this specific model system researchgate.net. The most frequently observed malformations were axial flexure and oedema researchgate.net.

Table 5: Summary of Teratogenicity Study Findings for this compound

| Test System | Exposure Route | Key Findings |

|---|---|---|

| New Zealand White Rabbit | Dermal | Not embryotoxic, fetotoxic, or teratogenic, even at maternally toxic doses cir-safety.orgnih.gov. |

| Frog Embryo (FETAX) | Aqueous | Teratogenic potential observed (Teratogenic Index: 1.69); malformations included axial flexure and oedema researchgate.net. |

Embryotoxicity and Fetotoxicity Assessments

Studies on the embryotoxic and fetotoxic potential of this compound have been conducted to determine its effects on developing organisms. In dermal treatment studies, this compound was found to be neither teratogenic, embryotoxic, nor fetotoxic at doses that were also toxic to the mother cir-safety.org.

A study involving the dermal application of 2-phenoxyethanol (B1175444) to pregnant New Zealand White rabbits from day 6 through day 18 of gestation assessed its fetotoxic and teratogenic potential. The rabbits were treated with doses of 300, 600, or 1000 mg/kg/day. While maternal toxicity, including death in some animals, was observed at the 600 and 1000 mg/kg/day doses, examination of the fetuses revealed no evidence of embryotoxicity, fetotoxicity, or teratogenicity nih.gov. The No Observed Adverse Effect Level (NOAEL) for maternal toxicity was determined to be 300 mg/kg bw/day, while the NOAEL for developmental toxicity was 600 mg/kg bw/day europa.eu.

Another method used to assess developmental toxicity is the Frog Embryo Teratogenesis Assay–Xenopus (FETAX). In this assay, Xenopus laevis embryos were exposed to various concentrations of 2-phenoxyethanol. The results indicated a 96-hour LC50 (lethal concentration for 50% of the organisms) of 588 mg/l and a 96-hour EC50 (effective concentration to cause malformations in 50% of the organisms) of 348 mg/l. The calculated teratogenic index (TI) was 1.69. A TI value greater than 1.5 suggests a potential teratogenic hazard. The most frequently observed malformations were severe edema and axial abnormalities agriculturejournals.czresearchgate.net.

Table 1: FETAX Assay Results for 2-Phenoxyethanol

| Parameter | Value |

|---|---|

| 96 h LC50 | 588 mg/l |

| 96 h EC50 (Malformation) | 348 mg/l |

| Teratogenic Index (TI) | 1.69 |

| Most Frequent Malformations | Axial flexure and edema |

Multi-generational Reproductive Studies

Multi-generational studies have been conducted to evaluate the effects of this compound on reproductive capabilities over successive generations. In one such study, continuous exposure to this compound in the diet of mice showed that a concentration of 2.5% was a reproductive toxicant in F1 mice. This was evidenced by a dose-dependent decrease in live pup weight during the exposure of the F1 generation. Furthermore, this compound was found to be selectively fetotoxic to the F0 females. The body weights of the F1 generation mice were also decreased in a dose-dependent manner cir-safety.org.

In the F0 generation, a crossover mating test revealed that while there were no significant differences in sperm viability or the weights of several reproductive organs in males, body and seminal vesicle weights were significantly lower, and liver weights were significantly increased in the high-dose males compared to the control group. For the F1 females, the number of live pups per litter was significantly lower in the high-dose group, indicating fetotoxicity cir-safety.org.

| Generation | Observed Effects at High Doses |

| F0 Males | Significantly lowered body and seminal vesicle weights; significantly increased liver weights. |

| F0 Females | Selective fetotoxicity. |

| F1 Generation | Reproductive toxicity; dose-dependent decrease in live pup weight; dose-dependent decrease in body weights. |

Sensitization and Irritation Potential

The dermal irritation potential of this compound has been evaluated in various animal studies. In one study using rabbits, a single 24-hour occlusive patch of 2% or 10% this compound in an acetone/water solution was applied to clipped, intact, or abraded skin. At the 24-hour reading, slight transient erythema was observed in two of the six rabbits at the 10% application site and in one rabbit at the 2% site cir-safety.org. Another study found that this compound at a concentration of 2.0% was a slight irritant to rabbit skin cir-safety.org. Undiluted 2-phenoxyethanol is considered a mild irritant to rabbit skin europa.eu.

In guinea pigs, this compound was found to be neither an irritant nor a sensitizer cir-safety.org.

Table 2: Summary of Dermal Irritation Studies

| Species | Concentration | Observation | Reference |

|---|---|---|---|

| Rabbit | 2% | Slight transient erythema in 1 of 6 animals | cir-safety.org |

| Rabbit | 10% | Slight transient erythema in 2 of 6 animals | cir-safety.org |

| Rabbit | 2.0% | Slight irritant | cir-safety.org |

| Rabbit | Undiluted | Mild irritant | europa.eu |

The potential for ocular irritation from this compound has been assessed in studies using rabbits. Undiluted this compound was found to be a strong eye irritant cir-safety.org. When 0.1 ml of undiluted this compound was instilled into the eyes of rabbits, the unrinsed eyes showed moderate to severe erythema and edema, injected irides, and slight corneal opacities. The rinsed eyes exhibited slight to moderate irritation cir-safety.org.

In contrast, a 2.2% aqueous solution of this compound was not an ocular irritant. In a study where 0.1 ml of this solution was instilled into the conjunctival sac of six New Zealand White rabbits, only one rabbit showed slight conjunctival erythema at the 72.5-hour reading, with all other scores being zero cir-safety.org.

Table 3: Ocular Irritation Study Results in Rabbits

| Concentration | Observation |

|---|---|

| Undiluted (unrinsed) | Strong irritant: moderate to severe erythema and edema, injected irides, slight corneal opacities. |

| Undiluted (rinsed) | Slight to moderate irritation. |

Research into the dermal sensitization potential of this compound has been conducted through both animal and human studies. In a study using six albino guinea pigs, an induction phase consisted of five applications of 0.1 ml of 10% this compound to the ears. Five days later, solutions of 0.1%, 1.0%, and 10% this compound were applied to the shaved flanks. The results showed that this compound was not a sensitizer in guinea pigs cir-safety.org.

Clinical studies in humans have also concluded that this compound is neither a primary irritant nor a sensitizer cir-safety.org. Despite its widespread use, it is considered a rare sensitizer researchgate.netresearchgate.netmdrnskin.com. However, there have been a small number of reported cases of skin allergies, including contact urticaria and contact dermatitis, attributed to this compound after topical contact with various products researchgate.net.

Table 4: Dermal Sensitization Study Findings

| Test Subject | Methodology | Result |

|---|---|---|

| Guinea Pigs | Induction with 10% solution, challenge with 0.1%, 1.0%, and 10% solutions. | Not a sensitizer. |

| Humans | Clinical studies. | Neither a primary irritant nor a sensitizer. |

Phototoxicity studies are conducted to determine if a substance can cause a toxic response when exposed to light. Clinical studies have been performed to evaluate the phototoxic potential of this compound. The results of these studies indicate that this compound is not phototoxic cir-safety.org.

In Vitro Toxicological Mechanistic Studies

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of toxicity of a compound. For this compound, these studies have centered on its effects on cell viability, the pathways of cell death, and its interaction with cell membranes.

Cytotoxicity Evaluation in Cell Lines

The cytotoxic potential of this compound has been assessed across various cell lines, revealing concentration-dependent effects. In a study on human peripheral blood lymphocytes, this compound demonstrated a slight cytotoxic effect at higher concentrations (25 and 50 μg/mL), as indicated by a significant decrease in the mitotic index, though it did not exhibit genotoxic effects. nih.govresearchgate.net

Another investigation using human promyelocytic leukemia HL60 cells found that this compound (referred to as EGPE in the study) induced a dose-dependent decrease in cell viability. nih.gov Furthermore, research on immortalized human meibomian gland epithelial cells (IHMGECs) showed toxic effects at a concentration of 0.5%, which is half the maximum recommended concentration for use in consumer products. researchgate.net

| Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Human Peripheral Blood Lymphocytes | 25 and 50 µg/mL | Significant decrease in mitotic index | nih.govresearchgate.net |

| Human Promyelocytic Leukemia (HL60) | 0.01-0.5% | Induction of apoptosis | nih.gov |

| Human Promyelocytic Leukemia (HL60) | 1% | Induction of necrosis | nih.gov |

| Immortalized Human Meibomian Gland Epithelial Cells (IHMGECs) | 0.5% | Reduced Akt-signaling | researchgate.net |

Mechanisms of Cell Damage

The mechanisms by which this compound induces cell damage appear to be multifactorial and concentration-dependent. In HL60 cells, lower concentrations (0.01-0.5%) of this compound were found to induce apoptosis, a form of programmed cell death, characterized by DNA laddering, a sub-diploid peak in DNA content, and caspase-3 activation. nih.gov In contrast, higher concentrations (1%) led to necrosis, a more chaotic form of cell death. nih.gov The early externalization of phosphatidylserine, a hallmark of apoptosis, was also observed in HL60 cells treated with low concentrations of this compound. nih.gov

Research on E. coli has shed light on this compound's effect on cell membranes. Sub-lethal concentrations, particularly when combined with the potentiating agent ethylhexylglycerin (B550904), led to leakage of cellular constituents, disruption of energy metabolism, morphological deformities, and condensation of DNA, indicating damage to the cell membrane integrity. researchgate.net Some studies have also suggested a potential direct inhibitory effect on the biosynthesis of macromolecules such as DNA and RNA. nih.gov

Erythrocyte Hemolytic Activity

This compound has been shown to possess hemolytic activity, the breakdown of red blood cells. In vivo studies in rats treated with this compound revealed time- and dose-dependent decreases in red blood cell count, hemoglobin levels, and packed cell volume. researchgate.net In vitro studies have further explored this effect. The metabolite of this compound, 2-phenoxyacetic acid (PhAA), exhibited relatively weak hemolytic activity on both human and rat erythrocytes. researchgate.net

A comparative study in male rats found that the hemolytic activity of isopropoxyethanol was approximately tenfold higher than that of this compound, suggesting that the aryl group in this compound may have an inhibitory effect on its hemolytic action. researchgate.net

| Erythrocyte Source | EC50 Value (mM) | 95% Confidence Interval | Reference |

|---|---|---|---|

| Human | 26.2 and 28.5 | 25.0-31.3 | researchgate.net |

| Rat | 17.1 and 19.1 | 15.5-20.6 | researchgate.net |

Endocrine Disruption Potential Research

The potential for this compound to act as an endocrine disruptor has been a subject of public debate and scientific inquiry. unimi.itmuktiorganics.com However, multiple studies have failed to establish a conclusive link between this compound exposure and endocrine-disrupting capabilities. innacos.comlorealdermatologicalbeauty.com Research investigating the association between the primary metabolite of this compound, phenoxyacetic acid, in urine and conditions like cryptorchidism or hypospadias did not find a significant correlation. innacos.com

The U.S. Environmental Protection Agency's (US-EPA) high-throughput Endocrine Disruptor Screening Program determined that this compound had no estrogenic activity. unimi.it While some studies have suggested a potential interference with hormone signaling, particularly estrogen pathways, there is currently no strong evidence to classify this compound as a major endocrine disruptor. muktiorganics.com

Comparative Toxicological Profiles Across Species

Toxicological studies of this compound have been conducted in various animal models, revealing species-specific differences in sensitivity and metabolism. Repeated dose toxicity studies have been performed in rats, mice, and rabbits via inhalation, oral, and dermal routes. unimi.itecetoc.org

In rats, oral exposure to high doses has been associated with systemic effects, including anemia and changes in cholesterol and phospholipid levels. lorealdermatologicalbeauty.com Dermal administration studies in rabbits at high doses have shown hematological effects in one study, though two others showed no systemic effects. lorealdermatologicalbeauty.com It is noteworthy that rabbit skin is more permeable to this compound, and their red blood cells exhibit higher sensitivity compared to other species, including humans. lorealdermatologicalbeauty.com Additionally, rabbits have a lower capacity to metabolize this compound. lorealdermatologicalbeauty.com

Acute toxicity tests in the aquarium fish Danio rerio (zebrafish) demonstrated a statistically significantly higher sensitivity in juvenile fish to this compound compared to the embryonic stages. nih.govresearchgate.net

Mitigation Strategies for this compound Toxicity

Research into mitigating the potential toxicity of this compound has explored biological adaptation and formulation strategies. A study on the plant Allium cepa (onion) revealed that exposure to this compound resulted in anatomical changes such as necrosis, cell deformation, and thickening of the cortex cell wall in root tip meristem cells. nih.gov This thickening of the cortex is suggested to be an adaptation mechanism to tolerate the toxic effects of the chemical. nih.gov

Another approach to mitigate potential toxicity is to reduce the concentration of this compound in formulations without compromising its preservative efficacy. One study demonstrated that the potentiating agent ethylhexylglycerin enhances the bactericidal effect of this compound. researchgate.netplos.org A combination of sub-lethal concentrations of ethylhexylglycerin (0.075%) and this compound (0.675%) resulted in rapid killing of E. coli. researchgate.net This synergistic action allows for the use of lower concentrations of this compound, thereby potentially reducing its toxicological burden. researchgate.net

Pharmacokinetic and Metabolic Studies of Phenoxyethanol

Absorption Kinetics and Dermal Penetration Research

The absorption of phenoxyethanol has been investigated following both oral and dermal administration in human and animal models.

Oral Absorption

Following oral administration, this compound is rapidly and almost entirely absorbed from the gastrointestinal tract. nih.govresearchgate.net Studies in rats have demonstrated a bioavailability of 75% to 98%. nih.gov In a human volunteer study, complete absorption was postulated based on a urinary recovery rate of 104% of the administered dose. nih.gov Another human study confirmed a high absorption rate with a mean relative urinary recovery of 89.0 ± 11.8% within 48 hours after ingestion. nih.gov

Upon oral intake, this compound quickly appears in the bloodstream. In a study with human volunteers who ingested 5 mg/kg of body weight, the maximum blood concentration (tmax) of unmetabolized this compound was reached in approximately 1 hour. nih.govresearchgate.net However, the levels of the parent compound in the blood are relatively low, with a mean maximum concentration (cmax) of 0.027 mg/L, and are typically only elevated for the first 6 hours after administration. nih.gov

Table 1: Oral Absorption Parameters of this compound in Humans

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | High (inferred from urinary recovery) | nih.gov |

| Time to Peak Blood Concentration (tmax) | ~1 hour | nih.govresearchgate.net |

| Mean Peak Blood Concentration (cmax) | 0.027 mg/L | nih.gov |

| Urinary Recovery (48h) | 89.0 ± 11.8% | nih.gov |

Dermal Absorption and Permeation (In Vitro and In Vivo)

Dermal absorption is a significant route of exposure to this compound, particularly from cosmetic and personal care products. Research indicates that it is readily absorbed through the skin. researchgate.net

In vitro studies using human skin have shown that this compound's absorption is both high and rapid. unimi.it One study found that after 24 hours of exposure, very small amounts (<0.1%) remained in the various layers of the skin, with the majority recovered in the receptor fluid, suggesting that this compound does not accumulate in the skin. unimi.it The degree of dermal absorption can be influenced by the product formulation. For a formulation containing 1% this compound, the absorption over a 24-hour period was 37% ± 10% for rinse-off products and 78% ± 7% for leave-on products. unimi.it

An in vitro study on unoccluded human skin measured an absorption of 59.3 ± 7.0% of the applied dose within 6 hours. invitroderm.com When the application area was occluded in a similar study, the total absorption increased significantly to 98.8 ± 7.0%. invitroderm.com

In vivo studies in humans have confirmed the dermal absorption of this compound. A study involving dermal application to a specified area of skin under non-occlusive conditions indicated a dermal resorption rate of about 45%, based on the absolute urinary recovery rate compared to oral uptake. researchgate.netfau.denih.gov Following dermal exposure in humans, the peak blood concentration of unmetabolized this compound is reached in approximately 3 hours. nih.govresearchgate.net

Table 2: Dermal Absorption of this compound

| Study Type | Species | Condition | Absorption Rate | Time Frame | Reference |

|---|---|---|---|---|---|

| In Vitro | Human | 1% Rinse-off product | 37% ± 10% | 24 hours | unimi.it |

| In Vitro | Human | 1% Leave-on product | 78% ± 7% | 24 hours | unimi.it |

| In Vitro | Human | Unoccluded | 59.3% ± 7.0% | 6 hours | invitroderm.com |

| In Vitro | Rat | Unoccluded | 64% ± 4.4% | 24 hours | invitroderm.com |

| In Vitro | Rat | Occluded | 98.8% ± 7.0% | Not specified | invitroderm.com |

| In Vivo | Human | Non-occlusive | ~45% | Not specified | researchgate.netfau.denih.gov |

Distribution and Tissue Accumulation Investigations

Once absorbed, this compound is distributed throughout the body. europa.eu Animal studies have provided insights into its distribution in various organs and tissues. Following oral administration in rats, target organs for toxicity were identified as the liver and kidney, which showed histopathological changes at high doses. nih.gov Subchronic oral toxicity studies in rats also noted increased weights of the liver, kidney, and thyroid. cir-safety.org This suggests that this compound and/or its metabolites are distributed to these organs.

Despite its distribution to various tissues, studies suggest that this compound does not significantly accumulate in the body. europa.eu Research on dermal absorption has indicated that there is no binding or accumulation of this compound in the skin. europa.eu The rapid excretion of its metabolites further supports the notion of limited long-term tissue accumulation.

Biotransformation Pathways and Metabolite Identification

This compound undergoes extensive metabolism in the body, primarily through oxidation, leading to the formation of acidic metabolites that are then excreted. nih.gov

Formation of Phenoxyacetic Acid (PhAA)

The principal metabolic pathway for this compound is its oxidation to phenoxyacetic acid (PhAA). nih.gov This biotransformation is a two-step process. This metabolite is the major form in which this compound is found in both blood and urine following exposure. nih.govresearchgate.net

In a human volunteer study where this compound was orally administered, an average of 77% of the applied dose was excreted in the urine as PhAA within 48 hours. nih.govresearchgate.net In rats, PhAA was also identified as the main urinary metabolite, with 57–74% of the dose being excreted as unconjugated PhAA within 24 hours. nih.gov

Formation of 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA)

In addition to PhAA, another metabolite, 4-hydroxyphenoxyacetic acid (4-OH-PhAA), has been identified in humans. nih.gov This metabolite is formed through ring-hydroxylation of the phenoxy group.

Following oral administration in humans, 4-OH-PhAA was found to be a significant metabolite, with an average of 12% of the applied dose excreted in the urine within 48 hours. nih.govresearchgate.net This indicates that aromatic hydroxylation is a notable, albeit secondary, pathway in the human metabolism of this compound. nih.gov

Role of Metabolic Enzymes

The biotransformation of this compound into its various metabolites is facilitated by several key enzyme systems, primarily located in the liver. lorealdermatologicalbeauty.comunimi.itproquest.com In vitro studies using liver S9 homogenates from humans, rats, mice, and rabbits have been conducted to elucidate the specific enzymes involved. europa.eu

Research in rat models indicates that the metabolism of this compound is handled by a combination of enzyme families. proquest.com The primary pathway involves oxidation, which is carried out by:

Alcohol dehydrogenase (ADH): This enzyme likely initiates the metabolic cascade by oxidizing the primary alcohol group of the this compound molecule.

Aldehyde dehydrogenase (ALDH): Following the action of ADH, ALDH would further oxidize the resulting aldehyde intermediate to form the primary metabolite, phenoxyacetic acid (PAA). proquest.com

Cytochrome P450 (CYP): This superfamily of enzymes is also implicated in the metabolism of this compound. proquest.com Experiments utilizing specific cofactors such as NAD+ (for dehydrogenases) and NADPH (for CYPs) in liver S9 fractions have helped to evaluate the relative contribution of these enzyme systems. europa.eu The formation of hydroxylated metabolites, such as 4-hydroxyphenoxyacetic acid, points towards the involvement of CYP-mediated aromatic hydroxylation. nih.govnih.gov

Studies investigating repeated dosing in rats suggest that the exposure to this compound may lead to the induction of these metabolizing enzymes, as evidenced by a decrease in the systemic exposure to both the parent compound and its main metabolite, PAA, after multiple doses. nih.gov

Excretion Pathways and Metabolite Elimination

Following absorption and extensive metabolism, this compound and its metabolites are rapidly and efficiently eliminated from the body. nih.govresearchgate.net The primary route of excretion is via the kidneys, with the vast majority of the administered dose being recovered in the urine. nih.govnih.gov

In both human and animal studies, urinary elimination accounts for over 90% of an orally administered dose, typically within the first 24 to 48 hours. nih.govnih.govdrugbank.com Fecal excretion is a minor pathway, accounting for only trace amounts of the compound. nih.govdrugbank.com For instance, in a dermal mass balance study in rats, 73.03% of the dose was recovered in urine, while only 0.66% was found in feces. nih.gov

The eliminated substances consist mainly of metabolites, with very little of the parent this compound being excreted unchanged (less than 1%). nih.gov The principal metabolite consistently identified and quantified in urine is phenoxyacetic acid (PAA or PhAA) . lorealdermatologicalbeauty.comnih.govdrugbank.com More recent human studies have also identified 4-hydroxyphenoxyacetic acid (4-OH-PhAA) as another significant metabolite. nih.govnih.govresearchgate.net

A human volunteer study provided a quantitative breakdown of metabolite excretion following oral administration. Within 48 hours, the recovery of the administered dose in urine was composed of:

Phenoxyacetic acid (PhAA): Averaging approximately 75-77% of the dose. nih.govresearchgate.net

4-hydroxyphenoxyacetic acid (4-OH-PhAA): Accounting for about 12% of the dose. nih.govresearchgate.net

Together, these two metabolites represent the vast majority of the eliminated compound. nih.gov The rapid and near-complete urinary excretion indicates that this compound does not significantly accumulate in the body. lorealdermatologicalbeauty.comdrugbank.com

Urinary Excretion of this compound Metabolites in Humans (Oral Dose)

| Metabolite | Average % of Dose Excreted (48h) |

|---|---|

| Phenoxyacetic acid (PhAA) | ~77% |

| 4-hydroxyphenoxyacetic acid (4-OH-PhAA) | ~12% |

| Unchanged this compound | <1% |

Data sourced from a human volunteer study. nih.govresearchgate.net

Half-life Determination and Implications

The biological half-life (t½) of a compound is a key pharmacokinetic parameter that indicates the time required for its concentration in the body to be reduced by half. Studies on this compound and its metabolites have consistently shown short half-lives, underscoring their rapid elimination. nih.gov

In animal models, the plasma half-lives of this compound and its metabolites in rats were reported to be in the range of 1.9 to 4.6 hours. nih.govresearchgate.net

Data from human studies provide more specific elimination half-lives for the parent compound and its primary metabolites in urine following oral exposure. One study determined the following urinary excretion half-lives:

This compound (PhE): 1.8 hours nih.gov

4-hydroxythis compound (4-OH-PhE): 1.9 hours nih.gov

Phenoxyacetic acid (PhAA): 3.1 hours nih.gov

4-hydroxyphenoxyacetic acid (4-OH-PhAA): 4.2 hours nih.gov

Another study involving dermal exposure in human volunteers found excretion half-lives for this compound and its metabolites to be in a similar range of 1.7 to 3.9 hours. researchgate.net

The implication of these short half-lives is that this compound is cleared from the systemic circulation in a relatively short period. This rapid clearance, combined with efficient excretion, minimizes the potential for bioaccumulation in tissues even with repeated exposure. lorealdermatologicalbeauty.comdrugbank.com The kinetic data support the observation that after 4 days of dosing in rats, only trace amounts of radioactivity remained in the carcass, primarily in the liver, accounting for less than 0.2% of the initial dose. drugbank.com

Urinary Elimination Half-lives in Humans (Oral Dose)

| Compound | Elimination Half-life (t½) |

|---|---|

| This compound (PhE) | 1.8 hours |

| Phenoxyacetic acid (PhAA) | 3.1 hours |

| 4-hydroxyphenoxyacetic acid (4-OH-PhAA) | 4.2 hours |

Data sourced from a human volunteer study. nih.gov

Antimicrobial Efficacy and Mechanistic Research of Phenoxyethanol

Broad-Spectrum Antimicrobial Activity Analysis

Phenoxyethanol exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of various Gram-negative and Gram-positive bacteria, as well as yeasts and molds. researchgate.netdrugbank.comulprospector.comatamanchemicals.comcolab.ws Its versatility makes it a common choice for preservation in a wide range of formulations. tristarintermediates.org

Efficacy Against Gram-Negative Bacteria

Research has demonstrated this compound's notable efficacy against Gram-negative bacteria. atamanchemicals.com It is particularly effective against Pseudomonas aeruginosa. drugbank.comcir-safety.org Studies have also shown its activity against Escherichia coli. ulprospector.com The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, highlights its potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.32% |

Efficacy Against Gram-Positive Bacteria

This compound is also effective against Gram-positive bacteria, although sometimes at slightly higher concentrations compared to some Gram-negative species. cir-safety.org Its activity against Staphylococcus aureus has been well-documented. ulprospector.comcir-safety.org

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|

Efficacy Against Yeasts and Molds

The antimicrobial spectrum of this compound extends to fungi, including both yeasts and molds. tristarintermediates.orgresearchgate.netdrugbank.comatamanchemicals.comcolab.wsnbinno.com It has been shown to be effective against the common yeast Candida albicans and the mold Aspergillus brasiliensis (previously known as Aspergillus niger). ulprospector.comnih.gov However, some studies suggest that Aspergillus brasiliensis can be more resistant. nih.gov

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Yeasts and Molds

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.32% - 0.54% |

Specific Microbial Pathogen Susceptibility Studies

Beyond broad-spectrum analysis, specific studies have investigated the susceptibility of various microbial pathogens to this compound. It has been shown to be effective in inactivating challenge doses of both Gram-negative and Gram-positive microorganisms, as well as yeasts, in vaccine preparations. nih.gov Research has also confirmed its activity against common skin flora, such as Staphylococcus epidermidis. jcadonline.com The compound's efficacy against Pseudomonas aeruginosa is particularly noteworthy, making it a valuable preservative in products susceptible to contamination by this opportunistic pathogen. drugbank.comcir-safety.orgresearchgate.net

Mechanisms of Antimicrobial Action

The antimicrobial effect of this compound is attributed to several mechanisms, with the disruption of the cellular membrane being a primary mode of action.

Cellular Membrane Disruption

Studies have indicated that a key site of this compound's bactericidal action is the cell membrane. cir-safety.org The compound can cause gross membrane damage, leading to an increase in the permeability of the cell membrane to essential cellular components like potassium ions. cir-safety.orgresearchgate.net This disruption of the membrane's integrity results in the leakage of cytoplasmic constituents. researchgate.netnih.govnih.gov This loss of essential molecules and the inability of the cell to maintain its internal environment ultimately leads to cell death. The potentiation of this compound's effect by substances like ethylhexylglycerin (B550904) is also linked to enhanced damage to the cell membrane. nih.govnih.gov

Inhibition of Microbial Growth

This compound demonstrates significant efficacy against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts. ulprospector.comphexcom.com The mechanism of growth inhibition is multifaceted. Research suggests that this compound can disrupt vital cellular processes. Studies on Escherichia coli have indicated that this compound inhibits the synthesis of DNA and RNA. nih.gov At certain concentrations, protein synthesis continues, suggesting a more direct impact on nucleic acid replication rather than a general metabolic shutdown. nih.gov

The effectiveness of this compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. These values can vary depending on the specific microbial strain and the testing conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | Strain | MIC (%) | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | ATCC 6538 | 0.64% researchgate.net | 8500 researchgate.net |

| Pseudomonas aeruginosa | ATCC 9027 | 0.32% researchgate.net | 3200 researchgate.net |

| Escherichia coli | ATCC 8739 | 0.32% researchgate.net | 3600 researchgate.net |

| Candida albicans | ATCC 10231 | 0.32% researchgate.net | 5400 researchgate.net |

| Aspergillus brasiliensis (niger) | ATCC 16404 | 0.32% researchgate.net | 3300 researchgate.net |

Effects on Cell Viability

Beyond inhibiting growth, this compound affects microbial cell viability primarily by compromising the cell membrane. This disruption leads to a loss of cellular integrity and ultimately, cell death. A key indicator of this mechanism is the leakage of intracellular components, such as potassium ions and genetic material. nih.govjcadonline.com

Studies have shown that this compound increases the permeability of bacterial cell membranes to potassium ions. nih.gov When combined with other agents that also target the cell membrane, this effect can be significantly amplified, leading to rapid bactericidal action. nih.govjcadonline.com For instance, the combination of this compound with ethylhexylglycerin has been shown to cause substantial leakage of cellular constituents, disruption of energy metabolism, and condensation of DNA in E. coli. researchgate.netnih.gov

Synergistic and Antagonistic Effects with Co-Preservatives

To enhance the antimicrobial spectrum and efficacy, this compound is frequently used in combination with other preservatives. These combinations can result in synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities.

Combinations with Glycol Ethers

This compound is often blended with glycol ethers, such as ethylhexylglycerin and caprylyl glycol, which act as preservative boosters. researchgate.netnih.gov

Ethylhexylglycerin: This compound is known to enhance the antimicrobial activity of this compound. nih.gov It affects the interfacial tension at the cell membrane of microorganisms, which facilitates the penetration of this compound. nih.gov Research on E. coli has demonstrated a significant synergistic effect. While sublethal concentrations of either this compound (0.675%) or ethylhexylglycerin (0.075%) alone showed little effect, their combination resulted in a rapid and substantial reduction in bacterial viability. researchgate.netnih.gov

Table 2: Synergistic Effect of this compound (PE) and Ethylhexylglycerin (EHG) on E. coli Viability After 30 Minutes

| Treatment | Concentration | Log Reduction in CFU |

|---|---|---|

| PE alone | 0.675% | No significant reduction nih.gov |

| EHG alone | 0.075% | No significant reduction nih.gov |

| PE + EHG Combination | 0.675% PE + 0.075% EHG | > 5 nih.govjcadonline.com |

Caprylyl Glycol: This ingredient is known to boost the antimicrobial activity of certain preservatives. kjom.org A patented preservative system combines this compound, caprylyl glycol, and zinc oxide, which together provide strong, broad-spectrum preservative activity without the need for parabens. Another blend containing 85% this compound, 10% chlorphenesin (B1668841), and 5% caprylyl glycol has also shown good antimicrobial activity. researchgate.net

Combinations with Other Antimicrobial Agents

This compound's efficacy can be enhanced by combining it with various other antimicrobial agents. For example, its combination with chlorphenesin and caprylyl glycol has been shown to have good antimicrobial activity. researchgate.net Studies have also investigated combinations with diazolidinyl urea (B33335) and methylchloroisothiazolinone/methylisothiazolinone (MCI/MI), indicating additive effects against microorganisms. When this compound is combined with these allergenic preservatives, adequate preservation can be achieved at concentrations well below their individual MIC values.

Impact on Commensal Skin Microflora

The ideal preservative should effectively inhibit the growth of pathogenic or spoilage microorganisms in a product without significantly disturbing the natural balance of the skin's commensal microflora. regionh.dk Research into this compound's impact on these beneficial microbes has shown it to be one of the more well-tolerated preservatives.